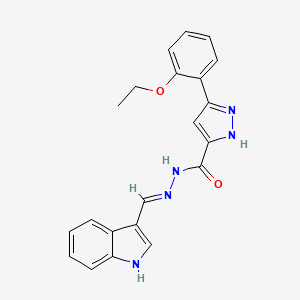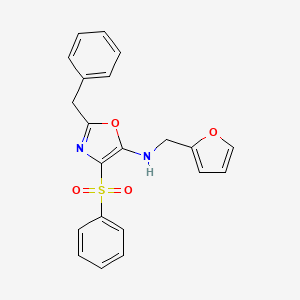
3-Methyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of phenylhydrazine with substituted ketones to form Schiff bases, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of anhydrous ethanol as a solvent and sodium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyrazole derivatives.
科学研究应用
3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
作用机制
The mechanism of action of 3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit telomerase activity, which is crucial for the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-yl derivatives: These compounds share a similar pyrazole core structure and have been studied for their antimicrobial and anticancer properties.
Pyrazolone derivatives: Known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the phenylethylidene group and the carbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C13H14N4O |
|---|---|
分子量 |
242.28 g/mol |
IUPAC 名称 |
5-methyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-9-8-12(16-14-9)13(18)17-15-10(2)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,16)(H,17,18)/b15-10+ |
InChI 键 |
UEFQVRRFKVMSEL-XNTDXEJSSA-N |
手性 SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,9-Dibromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079855.png)
![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone](/img/structure/B15079858.png)
![N-(2,4-dimethylphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15079860.png)
![3-cyclohexyl-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15079867.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15079868.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B15079882.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B15079885.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079897.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079914.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079925.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15079941.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15079956.png)
